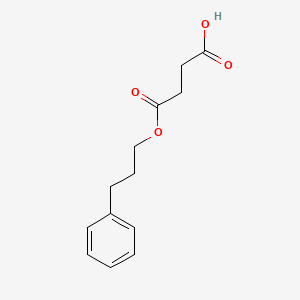

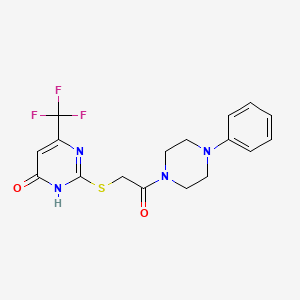

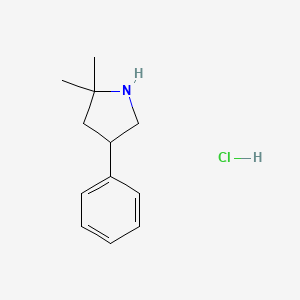

![molecular formula C14H19F2NO3 B2695991 Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate CAS No. 1465348-89-3](/img/structure/B2695991.png)

Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate” is a chemical compound . It is related to other compounds such as “tert-Butyl (1-hydroxypropan-2-yl)carbamate” and "tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate" .

Synthesis Analysis

The synthesis of similar compounds involves reactions with amines, carbon dioxide, and halides . A specific procedure for a related compound involves the reaction of 3-bromo-2,6-difluorobenzoic acid with toluene, t-BuOH, DIEA, and DPPA.Chemical Reactions Analysis

This compound, like other carbamates, can undergo various chemical reactions. For instance, carbamates can be formed by amination or rearrangement . They can also undergo reactions such as the Hofmann rearrangement .Applications De Recherche Scientifique

Chemical Synthesis and Organic Reactions

Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-yl]carbamate and its derivatives play a significant role in the realm of organic synthesis, serving as precursors or intermediates for various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been showcased for their utility in the synthesis of N-(Boc)-protected nitrones, demonstrating their versatility as building blocks in organic chemistry (Guinchard, Vallée, & Denis, 2005). Additionally, the study on the synthesis and reactions of silyl carbamates illustrates the chemoselective transformation of amino protecting groups, highlighting the substance's adaptability in synthesizing N-ester type compounds from N-t-Boc compounds (Sakaitani & Ohfune, 1990).

Photocatalysis and Medicinal Chemistry

The exploration of this compound derivatives extends into photocatalysis and medicinal chemistry. For example, a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a compound structurally related to the subject molecule, established a new pathway for assembling 3-aminochromones, which are valuable in constructing diverse amino pyrimidines (Wang et al., 2022). This innovative approach signifies the compound's potential in facilitating complex organic transformations and synthesizing biologically active molecules.

Material Science and Polymer Chemistry

In material science and polymer chemistry, the applications of this compound derivatives are also noteworthy. A study on the manipulation of free volume in polymers through a solid-state protection/deprotection strategy involving tert-butoxycarbonyl (t-BOC) groups, which are related to the compound , demonstrates the potential for altering the gas transport properties of polymers (Lin et al., 2020). This highlights the relevance of such compounds in developing advanced materials with tailored properties.

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO3/c1-8(17-13(19)20-14(2,3)4)12(18)11-9(15)6-5-7-10(11)16/h5-8,12,18H,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXOUAFNAZOJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC=C1F)F)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

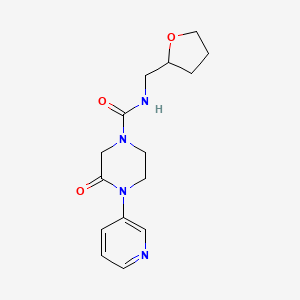

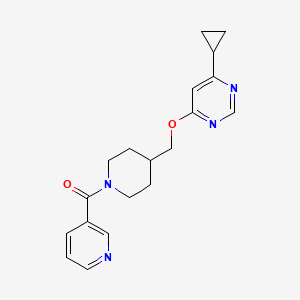

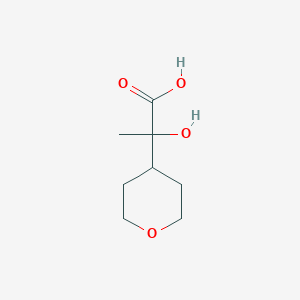

![8-(3,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695910.png)

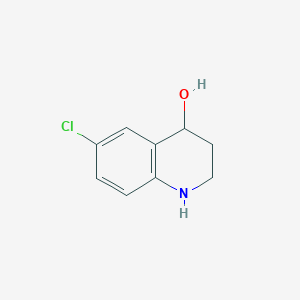

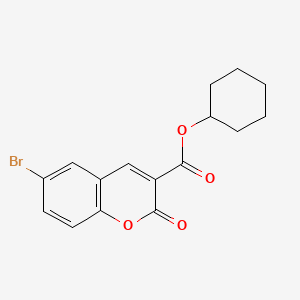

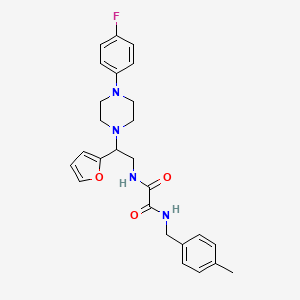

![7-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2695911.png)

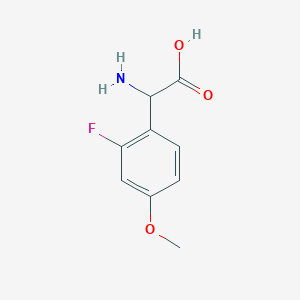

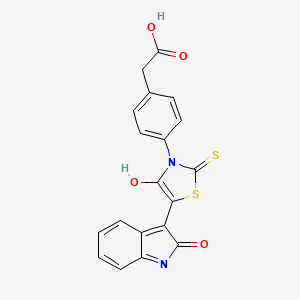

![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)